3-アミノ-4-ブロモ-2,6-ジクロロ安息香酸

概要

説明

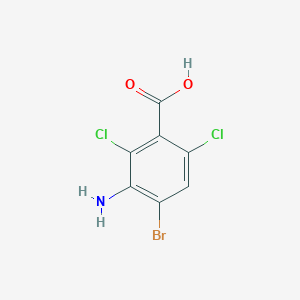

3-Amino-4-bromo-2,6-dichlorobenzoic acid: is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring

科学的研究の応用

Chemistry: 3-Amino-4-bromo-2,6-dichlorobenzoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including dyes and polymers.

生化学分析

Biochemical Properties

3-Amino-4-bromo-2,6-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain cytochrome P450 enzymes, such as CYP2C9 . This inhibition can affect the metabolism of other compounds, leading to changes in their bioavailability and activity. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can bind to specific receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in inflammation and apoptosis . By modulating these pathways, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can upregulate or downregulate the expression of specific genes, impacting protein synthesis and cellular activities .

Molecular Mechanism

At the molecular level, 3-Amino-4-bromo-2,6-dichlorobenzoic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, such as the inhibition of CYP2C9 mentioned earlier . This binding can prevent the enzyme from catalyzing its substrate, leading to an accumulation of the substrate or a decrease in the production of the enzyme’s products. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-bromo-2,6-dichlorobenzoic acid remains stable under specific conditions, such as room temperature and inert atmosphere . Prolonged exposure to light or air can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to 3-Amino-4-bromo-2,6-dichlorobenzoic acid can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of 3-Amino-4-bromo-2,6-dichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

3-Amino-4-bromo-2,6-dichlorobenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For instance, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can alter the compound’s chemical structure, affecting its activity and bioavailability. Additionally, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Amino-4-bromo-2,6-dichlorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. For example, 3-Amino-4-bromo-2,6-dichlorobenzoic acid can be transported into cells via organic anion transporters, which are responsible for the uptake of various organic acids . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation .

Subcellular Localization

The subcellular localization of 3-Amino-4-bromo-2,6-dichlorobenzoic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzoic acid derivatives, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-4-bromo-2,6-dichlorobenzoic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent product quality.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of halogen and amino groups.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as bromine, chlorine, and nitrating agents are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in coupling reactions.

Major Products:

Substitution Products: Various halogenated and nitrated derivatives.

Oxidation and Reduction Products: Amino derivatives and their oxidized forms.

Coupling Products: Complex aromatic compounds.

作用機序

The mechanism of action of 3-Amino-4-bromo-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino, bromo, and dichloro groups allows the compound to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

- 3-Amino-2,5-dichlorobenzoic acid

- 4-Bromo-2,6-dichlorobenzoic acid

- 2,6-Dichlorobenzoic acid

Comparison: 3-Amino-4-bromo-2,6-dichlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

生物活性

3-Amino-4-bromo-2,6-dichlorobenzoic acid (ABDCBA) is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, biochemical interactions, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

- Molecular Formula: C₇H₄BrCl₂NO₂

- Molecular Weight: 284.92 g/mol

- Physical Properties:

- Density: Approximately 2.0 g/cm³

- Boiling Point: ~381.8 °C at 760 mmHg

The presence of amino, bromo, and dichloro groups in its structure contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that ABDCBA exhibits various biological activities, primarily due to its structural characteristics. The following sections summarize its key biological effects.

Antimicrobial Activity

ABDCBA has been studied for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate activity |

| Bacillus subtilis | 25 µg/mL | Potent antimicrobial effect |

| Escherichia coli | 6.5% inhibition | Low inhibition |

| Candida albicans | MBEC of 125 µg/mL | Moderate antibiofilm activity |

The compound shows promising antibacterial effects, particularly against Gram-positive bacteria and certain fungal strains .

The mechanism by which ABDCBA exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular components and enzymes involved in microbial metabolism. In silico studies suggest that ABDCBA may act as a binder to various enzymes, enhancing its potential as an antimicrobial agent .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of ABDCBA against multiple bacterial strains. Results indicated significant activity against Bacillus subtilis and moderate effects on Staphylococcus aureus, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Biofilm Formation Inhibition : ABDCBA was assessed for its ability to inhibit biofilm formation in Staphylococcus aureus. The compound exhibited a moderate antibiofilm effect, indicating its potential in preventing chronic infections characterized by biofilm development .

- In Vitro Cytotoxicity Assessment : In vitro assays demonstrated that ABDCBA has low cytotoxicity against human cell lines, making it a candidate for further development as a therapeutic agent without significant toxicity concerns.

Pharmacokinetics and Safety Profile

- Absorption : High gastrointestinal absorption observed.

- Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, which may enhance its utility in treating central nervous system disorders.

- Toxicity : Studies indicate lower toxicity compared to similar compounds, making it a safer alternative for therapeutic applications.

特性

IUPAC Name |

3-amino-4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFUBUFUCGMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。